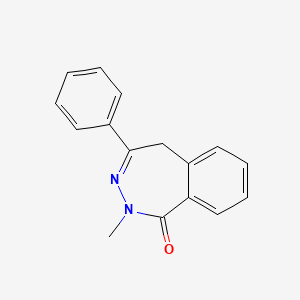
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- is an organic compound with the molecular formula C20H26O2. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a hexane backbone, with additional methyl and phenyl substituents. It is a versatile compound used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- can be achieved through several methods. One common approach involves the reaction of 3,4-dimethyl-1,6-diphenyl-hexane with a suitable oxidizing agent to introduce the hydroxyl groups. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3,4-dimethyl-1,6-diphenyl-hexane in the presence of a metal catalyst such as palladium or platinum. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl groups may interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
1,6-Hexanediol: Another diol with a similar backbone but without the methyl and phenyl substituents.
3,4-Dimethyl-3,4-hexanediol: A compound with similar methyl substituents but lacking the phenyl groups.
Uniqueness
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- is unique due to the presence of both methyl and phenyl substituents, which confer distinct chemical properties and reactivity compared to other similar diols. These substituents enhance its solubility in organic solvents and its ability to participate in a wider range of chemical reactions.
特性
CAS番号 |
50599-44-5 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
3,4-dimethyl-1,6-diphenylhexane-3,4-diol |
InChI |
InChI=1S/C20H26O2/c1-19(21,15-13-17-9-5-3-6-10-17)20(2,22)16-14-18-11-7-4-8-12-18/h3-12,21-22H,13-16H2,1-2H3 |
InChIキー |
YTVBVEDSOLOSPZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)(C(C)(CCC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14672441.png)









![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)



